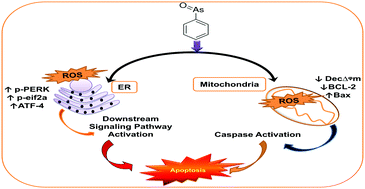Phenylarsine oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways
Metallomics Pub Date: 2017-08-03 DOI: 10.1039/C7MT00179G
Abstract
Arsenic trioxide (As2O3) is an old drug that has recently been reintroduced as a therapeutic agent for acute promyelocytic leukemia (APL). Although As2O3 is also applied to treat other types of cancer in vitro and in vivo, it has been reported that single agent As2O3 has poor efficacy against non-hematologic malignant cancers in clinical trials. Recently, a few reports have indicated that organic arsenic compounds can be a possible alternative for the treatment of As2O3-resistant cancers. In this study, we aimed to investigate whether the organic arsenic compound phenylarsine oxide (PAO) has potent cytotoxic effects against human hepatocellular carcinoma (HCC) HepG2 cells. Our results showed that PAO not only had a potent inhibitory effect on the proliferation of HepG2 cells but also activated apoptosis-related proteins (e.g., caspase-3 and -9 and poly-ADP ribose polymerase) in a dose- and time-dependent manner. Furthermore, intracellular ROS were specifically accumulated in the mitochondria and endoplasmic reticulum (ER) after exposure to PAO, implying that they are the target organelles for PAO-induced cytotoxicity. Additionally, when the cells were pretreated with antioxidant N-acetylcysteine (NAC), apoptosis and ER-stress were attenuated significantly, suggesting that induction of apoptosis and cell death probably occurs through the ROS-mediated mitochondria and ER-stress dependent signaling pathways.


Recommended Literature
- [1] Phenylarsine oxide (PAO) induces apoptosis in HepG2 cells via ROS-mediated mitochondria and ER-stress dependent signaling pathways
- [2] Contents list
- [3] Photo-controllable electronic switches based on azopyridine derivatives†
- [4] Molecular recognition of carboxylates in the protein leucine zipper by a multivalent supramolecular ligand: residue-specific, sensitive and label-free probing by UV resonance Raman spectroscopy†
- [5] Large, thermally stabilized and fatigue-resistant piezoelectric strain response in textured relaxor-PbTiO3 ferroelectric ceramics†
- [6] Water confined in reverse micelles–probe tool in biomedical informatics
- [7] Allergenicity evaluation of five types of commercial food-derived oligopeptide products†
- [8] Unravelling the role of alkaline earth metal carbonates in intermediate temperature CO2 capture using alkali metal salt-promoted MgO-based sorbents†
- [9] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [10] A new redox site as an alternative to ferrocene to study electron transfer in self-assembled monolayers†









